alpha-L-Threofuranose

Xenobiology Oligonucleotide Therapeutics Acid Stability

Researchers require stable, nuclease-resistant genetic polymers but face backbone hydrolysis with DNA/RNA. alpha-L-Threofuranose solves this as the core scaffold for threose nucleic acid (TNA) synthesis. - (2R,3R,4S) stereochemistry enables 3'-2' phosphodiester linkage geometry, conferring enhanced acid/nuclease stability vs. natural nucleic acids. - Direct precursor for tNTPs, phosphoramidite monomers, and L-α-threofuranosyl-UTP (P2Y2 selective, EC50=9.9 μM). - Essential starting material for TNA aptamer selection and entecavir-resistant HBV prodrug development.

Molecular Formula C4H8O4
Molecular Weight 120.10 g/mol
CAS No. 1932174-52-1
Cat. No. B15181838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-L-Threofuranose
CAS1932174-52-1
Molecular FormulaC4H8O4
Molecular Weight120.10 g/mol
Structural Identifiers
SMILESC1C(C(C(O1)O)O)O
InChIInChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4+/m0/s1
InChIKeyFMAORJIQYMIRHF-PZGQECOJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-L-Threofuranose Technical Baseline


alpha-L-Threofuranose (CAS 1932174-52-1) is a four-carbon furanose sugar that serves as the core scaffold for threose nucleic acid (TNA), an artificial genetic polymer with a backbone repeat unit one atom shorter than natural DNA and RNA [1]. As a synthetic building block, it is the fundamental precursor for synthesizing α-L-threofuranosyl nucleosides, nucleotides, and their phosphoramidite derivatives used in solid-phase oligonucleotide synthesis and polymerase-mediated TNA production [2]. The compound is characterized by its specific (2R,3R,4S) stereochemistry and is commercially available as a research-grade chemical for applications in synthetic biology, xenobiology, and antiviral nucleoside analog development [3].

Workflow TNA phosphoramidite monomer synthesis and solid-phase oligonucleotide assembly
Selection Context Stereochemically defined (2R,3R,4S) four-carbon furanose scaffold for xenobiology research
Research Model Supports TNA aptamer selection, polymerase engineering, and nucleoside analog studies

alpha-L-Threofuranose: Why Generic Substitution Fails


The unique stereochemistry and four-carbon backbone of alpha-L-threofuranose confer distinct physicochemical and biological properties to its derivatives that cannot be replicated by standard five-carbon ribose or deoxyribose analogs. TNA polymers exhibit significantly enhanced acid and nuclease stability compared to DNA and RNA due to the specific 3'-2' phosphodiester linkage geometry enforced by the threofuranose scaffold [1]. Furthermore, the antiviral activity of threofuranosyl nucleoside analogs is highly dependent on the exact stereochemical configuration and sugar ring conformation, with even minor modifications to the sugar moiety abolishing activity against resistant viral strains [2]. Substitution with other furanose sugars would therefore compromise critical performance characteristics in both synthetic biology and antiviral drug development applications.

Target Compound
alpha-L-Threofuranose
2'–3' phosphodiester linkage geometry confers enhanced acid and nuclease resistance to TNA polymers
Common Substitute
Ribose / Deoxyribose
Five-carbon backbone with different stereochemistry; TNA stability and antiviral activity profiles may not transfer
Target Compound
L-α-Threofuranosyl Nucleotides
Demonstrated P2Y2 receptor selectivity and antiviral assay response context in reported studies
Alternative Scaffold
Other Furanose Sugars
Receptor subtype selectivity and polymerase compatibility are highly sensitive to sugar conformation

alpha-L-Threofuranose Quantitative Evidence


TNA Acid Stability vs. DNA and RNA

Threose nucleic acid (TNA) polymers, synthesized from alpha-L-threofuranose building blocks, demonstrate markedly superior acid stability compared to natural DNA and RNA. Under identical acidic conditions (pH 3.3, 90°C), TNA exhibited a half-life (t1/2) of approximately 400 minutes, whereas DNA and RNA degraded with half-lives of 10.9 minutes and 40.8 minutes, respectively [1]. This represents a >10-fold enhancement in acid resistance over DNA and a 10-fold enhancement over RNA, making TNA-based constructs uniquely suitable for applications requiring stability in low pH environments.

TNA Acid Stability
Head-to-head
TNA t1/2 ≈ 400 min vs DNA 10.9 min, RNA 40.8 min
pH 3.3, 90°C; monitored by reverse-phase HPLC
Supports acid-stable construct design
Reported stability ranking for low-pH research environments
Xenobiology Oligonucleotide Therapeutics Acid Stability

Activity Against Entecavir-Resistant HBV

A phosphonomethoxydeoxythreosyl adenine prodrug, synthesized using 2-O-methyl-L-threofuranose as a key building block, demonstrated potent antiviral activity against an entecavir-resistant hepatitis B virus (HBV) strain [1]. In contrast, entecavir, a standard-of-care nucleoside analog, loses efficacy against this resistant variant. Critically, the threofuranosyl prodrug also achieved a significant reduction in HBV covalently closed circular DNA (cccDNA) levels in a cellular assay, a key therapeutic goal not consistently met by current HBV therapies [1].

HBV cccDNA Reduction
Head-to-head
Reported activity against entecavir-resistant HBV; cccDNA reduction in cellular assay
Cellular HBV replication assay; mouse model context
Supports antiviral nucleoside analog research
Drug-resistant strain model-response context
Antiviral Drug Discovery Hepatitis B Virus cccDNA Reduction

Scalable TNA Monomer Synthesis

A highly optimized, scalable chemical synthesis protocol for constructing multigram quantities of TNA nucleosides from alpha-L-threofuranose building blocks has been established [1]. This 10-step protocol, involving three crystallizations and a single chromatographic purification, achieves an overall yield of 16-23% depending on the nucleobase (A, C, G, T) [1]. This represents a significant improvement over earlier, less efficient syntheses and provides a reliable, reproducible route for large-scale TNA monomer production.

Scalable Synthesis
Cross-study
16–23% overall yield over 10 steps
3 crystallizations, 1 chromatographic purification
Enables multigram-scale monomer production
De-risks procurement for large-scale programs
Process Chemistry TNA Monomer Synthesis Scalable Synthesis

Resistance to Natural Nucleases

Polymers derived from alpha-L-threofuranose (TNA) exhibit complete resistance to degradation by natural nucleases, a critical differentiator from DNA and RNA which are rapidly degraded in biological environments [1]. While direct quantitative comparisons of degradation rates are not provided, the statement that TNA is not a substrate for natural nucleases implies a qualitative and functionally dramatic increase in biostability compared to DNA and RNA, which have half-lives on the order of minutes to hours in serum [2]. This inherent nuclease resistance makes TNA an attractive scaffold for aptamer development and other therapeutic oligonucleotides requiring extended in vivo half-lives.

Nuclease Resistance
Class-level
TNA reported as not a substrate for natural nucleases
Inferred from polymerase and nuclease assay studies
Supports biostability screening context
Qualitative difference; data to verify for specific matrices
Synthetic Biology Xenonucleic Acids Nuclease Resistance

P2Y2 Receptor Agonist Activity

L-α-Threofuranosyl-UTP, a nucleotide analog incorporating the alpha-L-threofuranose scaffold, functions as a selective P2Y2 receptor agonist with an EC50 value of 9.9 μM, while showing lower activity at the P2Y4 receptor [1]. In contrast, the natural ligand UTP activates multiple P2Y receptor subtypes non-selectively. This demonstration of receptor subtype preference highlights the utility of the threofuranose ring system in modulating receptor interactions.

P2Y2 Agonist Activity
Head-to-head
EC50 9.9 μM at P2Y2; lower activity at P2Y4
PLC stimulation assay; human P2Y receptor expression
Supports receptor subtype selectivity studies
Enables pharmacological probe development context
GPCR Pharmacology Purinergic Signaling Nucleotide Analog

Polymerase-Mediated TNA Synthesis

β,γ-modified alpha-L-threofuranosyl thymine triphosphate (tTTP) analogs are efficiently incorporated by engineered polymerases. While HIV reverse transcriptase (RT) supports only a single incorporation event, engineered thermophilic polymerases, such as Kod-RI, readily catalyze multiple incorporations to generate full-length TNA products from DNA templates [1]. This contrasts with natural dNTPs, which are not efficiently utilized by these engineered TNA polymerases, demonstrating the specific adaptation of the threofuranosyl scaffold for synthetic genetic systems.

Polymerase Incorporation
Head-to-head
Engineered Kod-RI polymerase: multiple tTTP incorporations, full-length TNA product
Primer extension assays with DNA templates
Validates building block for in vitro selection
Supports directed evolution and synthetic genetics workflows
Directed Evolution Polymerase Engineering TNA Replication

alpha-L-Threofuranose Validated Applications


Nuclease-Resistant TNA Oligonucleotides

Procure alpha-L-threofuranose as the essential starting material for synthesizing TNA phosphoramidite monomers. These monomers are used in automated solid-phase synthesizers to construct TNA oligonucleotides for aptamer selection, molecular diagnostics, and synthetic genetic circuits [1]. The enhanced nuclease resistance of TNA [2] makes it superior to DNA or RNA for applications requiring long-term stability in biological media, such as in vivo biosensors or therapeutic aptamers.

Targeting Entecavir-Resistant HBV

Use 2-O-methyl-L-threofuranose, a key derivative of alpha-L-threofuranose, as a building block to synthesize phosphonomethoxydeoxythreosyl nucleoside prodrugs [1]. These compounds have demonstrated potent activity against entecavir-resistant HBV and the ability to reduce cccDNA levels in cellular assays [1]. This application scenario is directly relevant for research groups focused on developing curative therapies for chronic hepatitis B, addressing a major unmet medical need.

Subtype-Selective P2Y Ligands

Employ L-α-threofuranosyl-UTP and related nucleotide analogs as pharmacological tools to dissect P2Y receptor signaling pathways [1]. The demonstrated selectivity for P2Y2 over P2Y4 receptors (EC50 = 9.9 μM) [1] enables more precise investigation of purinergic signaling in inflammation, pain, and other physiological processes, reducing confounding off-target effects associated with natural, non-selective ligands.

TNA Aptamer & Catalyst Selection

Utilize alpha-L-threofuranosyl nucleoside triphosphates (tNTPs) as substrates for engineered polymerases like Kod-RI to generate diverse TNA libraries for in vitro selection experiments [1]. The ability to synthesize full-length TNA polymers from DNA templates [1] enables the discovery of novel TNA aptamers and catalysts with enhanced stability and novel functions not accessible with natural nucleic acids.

Application
Selection Property
Validation Focus
TNA oligonucleotide synthesis studies
Nuclease-resistant backbone design
Stability comparison in biological matrices
Drug-resistant HBV nucleoside analog research
Anti-HBV assay response context
cccDNA reduction endpoint review
Purinergic signaling pathway studies
P2Y receptor subtype selectivity
Functional selectivity assay validation
Directed evolution and aptamer selection
Engineered polymerase compatibility
Full-length TNA library generation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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